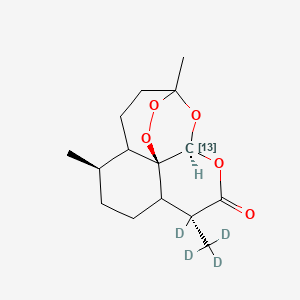

Artemisinin-13C,d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C15H22O5 |

|---|---|

Molecular Weight |

287.35 g/mol |

IUPAC Name |

(5R,9R,12S,13R)-9-deuterio-1,5-dimethyl-9-(trideuteriomethyl)-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one |

InChI |

InChI=1S/C15H22O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-11,13H,4-7H2,1-3H3/t8-,9-,10?,11?,13-,14?,15-/m1/s1/i2D3,9D,13+1 |

InChI Key |

BLUAFEHZUWYNDE-HCKGHDEUSA-N |

Isomeric SMILES |

[2H][C@]1(C2CC[C@H](C3[C@]24[13C@H](OC1=O)OC(CC3)(OO4)C)C)C([2H])([2H])[2H] |

Canonical SMILES |

CC1CCC2C(C(=O)OC3C24C1CCC(O3)(OO4)C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Advent of Precision: A Technical Guide to the Discovery and History of Isotopically Labeled Artemisinin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Artemisinin and its derivatives represent a cornerstone of modern antimalarial therapy, a discovery that earned Tu Youyou the 2015 Nobel Prize in Physiology or Medicine.[1] While the therapeutic efficacy of these compounds is well-established, a deeper understanding of their pharmacokinetics, metabolism, and mechanism of action has been significantly advanced through the use of isotopic labeling. This technical guide provides an in-depth exploration of the discovery, synthesis, and application of isotopically labeled artemisinin, offering a valuable resource for researchers in drug development and metabolic studies. The strategic incorporation of stable and radioactive isotopes has enabled precise quantification and tracing of these vital medicines, surmounting analytical challenges and paving the way for optimized therapeutic strategies.

A Brief History: From Biosynthesis to Pharmacokinetics

The journey into understanding artemisinin's intricate biology began with efforts to unravel its biosynthetic pathway in the Artemisia annua plant. Early investigations utilized radioisotopes, a common practice in natural product research, to trace the metabolic precursors of this complex sesquiterpene lactone.

Early Biosynthetic Studies:

The 1980s and 1990s saw foundational studies employing ¹⁴C- and ³H-labeled precursors to elucidate the intricate steps of artemisinin biosynthesis. These early experiments, while groundbreaking, often faced challenges in terms of sensitivity and the complexity of isolating and identifying minute quantities of radiolabeled intermediates.

The Rise of Stable Isotopes and Mass Spectrometry:

The advent of more sophisticated analytical techniques, particularly high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy, in the late 20th and early 21st centuries, marked a paradigm shift.[1] The use of stable isotopes, such as ¹³C and deuterium (²H), offered a safer and more detailed view into the metabolic fate of artemisinin. These stable isotope-labeled compounds became indispensable tools for pharmacokinetic and drug metabolism studies, allowing for precise quantification through isotope dilution mass spectrometry and the unambiguous identification of metabolites.

Synthesis of Isotopically Labeled Artemisinin and its Precursors

The synthesis of isotopically labeled artemisinin and its derivatives is a critical aspect of its use in research. The labeling strategy depends on the intended application, with isotopes being incorporated at metabolically stable positions for pharmacokinetic studies or at specific sites to investigate reaction mechanisms.

Experimental Protocol: Synthesis of Deuterium-Labeled Dihydroartemisinic Acid (DHAA)

Dihydroartemisinic acid (DHAA) is a key precursor in the semi-synthesis of artemisinin. The following protocol outlines a general approach for the synthesis of deuterium-labeled DHAA, based on methodologies described in the scientific literature.

Materials:

-

Artemisinic acid

-

Deuterated reducing agents (e.g., sodium borodeuteride, NaBD₄)

-

Anhydrous solvents (e.g., methanol-d₄, tetrahydrofuran)

-

Quenching solution (e.g., deuterated acetic acid in D₂O)

-

Purification materials (e.g., silica gel for column chromatography)

-

Analytical instruments (NMR, Mass Spectrometer)

Procedure:

-

Dissolution: Dissolve artemisinic acid in an appropriate anhydrous deuterated solvent under an inert atmosphere (e.g., argon).

-

Reduction: Cool the solution to 0°C and slowly add the deuterated reducing agent (e.g., NaBD₄) in portions. The reaction is monitored by thin-layer chromatography (TLC) to track the conversion of the starting material.

-

Quenching: Once the reaction is complete, carefully quench the reaction mixture with a deuterated acid solution at 0°C.

-

Extraction: Extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

-

Purification: The crude product is purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterization: The purified deuterium-labeled DHAA is characterized by NMR (¹H and ¹³C) to confirm the position and extent of deuterium incorporation and by mass spectrometry to determine the isotopic enrichment.

Quantitative Analysis and Pharmacokinetic Studies

Isotopically labeled artemisinin derivatives are invaluable as internal standards in quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Their use corrects for matrix effects and variations in sample processing, leading to highly accurate and precise measurements of drug concentrations in biological matrices.

Table 1: Pharmacokinetic Parameters of Dihydroartemisinin in Healthy Thai Subjects

| Parameter | Dihydroartemisinin Alone | Dihydroartemisinin with Primaquine |

| Cmax (ng/mL) | 345.5 ± 123.6 | 321.9 ± 111.4 |

| Tmax (h) | 1.25 (0.5 - 2.5) | 1.0 (0.5 - 2.0) |

| AUC₀₋ₜ (ng·h/mL) | 598.6 ± 187.2 | 557.8 ± 169.8 |

| AUC₀₋ᵢₙf (ng·h/mL) | 614.9 ± 192.5 | 572.9 ± 173.1 |

| t₁/₂ (h) | 1.3 ± 0.3 | 1.2 ± 0.3 |

*Data presented as mean ± standard deviation or median (range). Data sourced from a study on the pharmacokinetics of dihydroartemisinin-piperaquine.[2]

Experimental Protocol: Quantification of Artemisinin Derivatives in Plasma using LC-MS/MS with a Labeled Internal Standard

Materials:

-

Plasma samples

-

Isotopically labeled artemisinin derivative (e.g., ¹³C- or ²H-labeled) as an internal standard (IS)

-

Acetonitrile or other protein precipitation solvent

-

Formic acid or other mobile phase modifier

-

LC-MS/MS system

Procedure:

-

Sample Preparation: To a known volume of plasma, add a precise amount of the isotopically labeled internal standard solution.

-

Protein Precipitation: Add a protein precipitation solvent (e.g., acetonitrile) to the plasma sample, vortex, and centrifuge to pellet the precipitated proteins.

-

Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the residue in the mobile phase.

-

LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. The analyte and the internal standard are separated chromatographically and detected by the mass spectrometer using multiple reaction monitoring (MRM).

-

Quantification: The concentration of the unlabeled drug is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

Visualizing Key Processes

Biosynthesis of Artemisinin

The following diagram illustrates the key steps in the biosynthetic pathway of artemisinin, starting from the precursor farnesyl pyrophosphate (FPP).

References

In Vitro Biological Activity of Artemisinin-13C,d4: A Technical Guide

Disclaimer: Direct experimental data on the biological activity of Artemisinin-13C,d4 is limited in publicly available literature. This guide assumes that the isotopic labeling with 13C and deuterium (d4) does not significantly alter the in vitro biological activities compared to unlabeled artemisinin. The following information is based on studies of artemisinin and its derivatives.

This technical guide provides a comprehensive overview of the in vitro biological activity of artemisinin, with the data presented intended to be representative for this compound. The guide is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways and workflows.

Quantitative In Vitro Biological Activity

The in vitro biological activity of artemisinin and its derivatives has been evaluated against a range of cell types, including cancer cell lines and the malaria parasite, Plasmodium falciparum. The following tables summarize the key quantitative data from various studies.

Table 1: In Vitro Anti-Malarial Activity of Artemisinin and Derivatives

| Compound | P. falciparum Strain(s) | IC50 / EC50 (nM) | Reference |

| Artemisinin | Chloroquine-sensitive & resistant | 3 - 108 | [1] |

| Dihydroartemisinin | Chloroquine-sensitive & resistant | 0.98 - 6.1 | [1] |

| Artesunate | P. berghei | 1.1 x 10¹ | [2] |

| Artemether | Chloroquine-sensitive & resistant | 4.7 - 23 | [1] |

| Artemisinin | Fresh isolates | EC50: 10.29, EC90: 34.86 | [3] |

| Artemisinin-Retinol | Fresh isolates | EC50: 2.71, EC90: 13.37 | [3] |

| FM-AZ (derivative) | ART-resistant strain | 12 | [4] |

Table 2: In Vitro Cytotoxic Activity of Artemisinin and Derivatives against Cancer Cell Lines

| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |

| Artemisinin | UMRC-2 | Renal Cancer | 23.97 | [5] |

| Artemisinin | CAKI-2 | Renal Cancer | 31.30 | [5] |

| Artesunate | RAW 264.7 | Mouse Macrophage | 3.1 +/- 0.7 | [6] |

| Artemisinin | SW480 | Colon Cancer | 39 | [7][8] |

| Dihydroartemisinin | SW480 | Colon Cancer | 11.4 | [7][8] |

| Artemisinin | SW620 | Colon Cancer | 42.8 | [7] |

| Dihydroartemisinin | SW620 | Colon Cancer | 11.9 | [7] |

| Artemisinin Derivative 5d | HepG2, PLC-PRF-5 | Liver Cancer | Not specified, but more effective than artemisinin | [9] |

| Artemisinin | AC16 | Human Cardiomyocyte | 24.915 ± 0.247 | [10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key in vitro experiments commonly used to assess the biological activity of artemisinin and its derivatives.

In Vitro Anti-Malarial Activity Assay (Schizont Maturation Inhibition)

This assay determines the concentration of a compound required to inhibit the maturation of the malaria parasite Plasmodium falciparum in vitro.

Methodology:

-

Parasite Culture: Asynchronous P. falciparum cultures are maintained in human erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine.

-

Synchronization: The parasite culture is synchronized to the ring stage by treatment with 5% D-sorbitol.

-

Drug Preparation: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of concentrations.

-

Assay Plate Preparation: In a 96-well microtiter plate, the synchronized ring-stage parasite culture (at a defined parasitemia and hematocrit) is incubated with the various concentrations of the test compound. Control wells with no drug and with a known anti-malarial drug are included.

-

Incubation: The plate is incubated for 48 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂). This period allows the parasites to mature to the schizont stage in the control wells.

-

Microscopy: After incubation, thin blood smears are prepared from each well, stained with Giemsa, and examined under a microscope. The number of schizonts per 200 asexual parasites is counted.

-

Data Analysis: The percentage of schizont maturation inhibition is calculated relative to the drug-free control. The 50% inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.[3]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24, 48, or 72 hours). Control wells with vehicle (e.g., DMSO) and untreated cells are included.

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours at 37°C. During this time, viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The cell viability is expressed as a percentage of the control. The 50% cytotoxic concentration (IC50) is calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.[9]

Signaling Pathways and Mechanisms of Action

Artemisinin and its derivatives exert their biological effects through various mechanisms, including the modulation of specific signaling pathways.

Heme-Activated Free Radical Generation

A primary proposed mechanism for the anti-malarial and anti-cancer activity of artemisinin involves its endoperoxide bridge. In the presence of intracellular iron, particularly the heme iron in malaria parasites or the high iron content in cancer cells, this bridge is cleaved, leading to the generation of reactive oxygen species (ROS) and carbon-centered free radicals. These radicals can then damage cellular macromolecules, leading to cell death.[11][12]

Modulation of Signaling Pathways

-

AKT Signaling Pathway: Artemisinin has been shown to inhibit the AKT signaling pathway by reducing the phosphorylation of AKT in a dose-dependent manner in cancer cells. This inhibition can lead to decreased cell proliferation, migration, and invasion.[5]

-

Wnt/β-catenin and cAMP Signaling: In RAW 264.7 mouse macrophage cells, artesunate was found to significantly regulate the Wnt/β-catenin and cAMP-mediated signaling pathways.[6][13]

-

Mitochondria-Mediated Apoptosis: Some artemisinin derivatives have been shown to induce apoptosis in cancer cells by causing a loss of mitochondrial membrane potential, increasing intracellular free calcium and ROS levels, and activating caspases.[9]

Visualizations

The following diagrams, created using the DOT language, illustrate a key signaling pathway affected by artemisinin and a typical experimental workflow.

Caption: Artemisinin-Induced Mitochondria-Mediated Apoptosis Pathway.

Caption: General Workflow for In Vitro Cytotoxicity Assessment.

References

- 1. In vitro activity of artemisinin, its derivatives, and pyronaridine against different strains of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of in vivo and in vitro antimalarial activity of artemisinin, dihydroartemisinin and sodium artesunate in the Plasmodium berghei-rodent model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro activity of artemisinin alone and in combination with retinol against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro and In Silico Antimalarial Evaluation of FM-AZ, a New Artemisinin Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | Parasite | | Invivochem [invivochem.com]

- 6. Effect of artemisinins and other endoperoxides on nitric oxide-related signaling pathway in RAW 264.7 mouse macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Real Cytotoxic Effect of Artemisinins on Colon Cancer Cells in a Physiological Cell Culture Setting. How Composition of the Culture Medium Biases Experimental Findings - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and evaluation of cytotoxic activities of artemisinin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Selection of safe artemisinin derivatives using a machine learning-based cardiotoxicity platform and in vitro and in vivo validation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Two distinct and competitive pathways confer the cellcidal actions of artemisinins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Effects of Artemisinin on the Cytolytic Activity of Natural Killer (NK) Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effect of artemisinins and other endoperoxides on nitric oxide-related signaling pathway in RAW 264.7 mouse macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetic Profile of Artemisinin and Its Derivatives in Animal Models: A Technical Guide

Introduction

Artemisinin and its semi-synthetic derivatives are a class of drugs that form the cornerstone of treatment for malaria.[1][2] Understanding their pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes these compounds—is fundamental for optimizing dosing regimens and ensuring therapeutic efficacy and safety.[2][3] Isotopic labeling, such as with 13C and deuterium (d4), is a powerful technique used in pharmacokinetic studies to trace the metabolic fate of drugs. While specific data for Artemisinin-13C,d4 is lacking, the extensive research on the parent compounds in various animal models provides a solid foundation for predicting its behavior.

This technical guide summarizes the available quantitative PK data for artemisinin and its derivatives in rats and mice, details common experimental protocols, and provides visualizations of experimental workflows and metabolic pathways.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of artemisinin and its derivatives can vary significantly depending on the specific compound, the animal model used, and the route of administration.[4][5] The following tables summarize key PK parameters from various studies in rats and mice.

Table 1: Pharmacokinetic Parameters of Artemisinin and its Derivatives in Rats

| Compound | Dose & Route | Cmax | Tmax | AUC | t1/2 (half-life) | Bioavailability (%) | Reference |

| Artemisinin | 10 mg/kg (oral) | - | - | - | - | 12.2 ± 0.832 | [1] |

| Artemisinin | Low, Medium, High (oral, female) | - | 5 min - 1 h | - | 0.7 - 2 h | - | [5] |

| Artemisinin | Low, Medium, High (oral, male) | Significantly lower than female | 5 min - 1 h | Significantly lower than female | - | - | [5] |

| 10-Deoxoartemisinin | - | - | - | - | - | 26.1 ± 7.04 | [1] |

| Deoxyartemisinin | - | - | - | - | - | 1.60 ± 0.317 | [1] |

| Artelinic Acid | 10 mg/kg (oral) | - | - | - | - | 30.1 | [6] |

| Artelinic Acid | (intravenous) | - | - | - | 1.35 h | - | [4] |

| Artesunic Acid | (intravenous) | - | - | - | 0.35 h | - | [4] |

| Artemether | (intravenous) | - | - | - | 0.53 h | - | [4] |

| Arteether | (intravenous) | - | - | - | 0.45 h | - | [4] |

Note: '-' indicates data not specified in the cited source.

Table 2: Pharmacokinetic Parameters of Artemisinin and its Derivatives in Mice

| Compound | Dose & Route | Cmax (mg/L) | Tmax (min) | AUC (mg·min/L) | t1/2 (half-life) (min) | Reference |

| Artemisinin (in pACT) | 100 mg/kg (oral, healthy) | 4.33 | 60 | 299.5 | 51.6 | [7][8] |

| Artemisinin (in pACT) | 100 mg/kg (oral, infected) | ≥ 6.64 | ≥ 120 | 435.6 | Not determined | [7][8] |

| Dihydroartemisinin | 100 mg/kg (intraperitoneal, healthy) | - | - | - | 19 | [9] |

| Dihydroartemisinin | 100 mg/kg (intraperitoneal, infected) | - | - | - | 25 | [9] |

Note: 'pACT' refers to dried leaves of Artemisia annua. '-' indicates data not specified in the cited source.

Experimental Protocols

The following sections detail the typical methodologies employed in pharmacokinetic studies of artemisinin and its derivatives in animal models, as synthesized from multiple sources.[5][7]

Animal Models

-

Species and Strain: Sprague-Dawley rats and various strains of mice (e.g., BALB/c) are commonly used.[5][10]

-

Health Status: Both healthy and malaria-infected animals are used to assess the impact of disease state on pharmacokinetics.[7][8]

-

Housing and Acclimatization: Animals are typically housed in controlled environments with regulated light-dark cycles, temperature, and humidity. An acclimatization period is allowed before the experiment.

Drug Administration

-

Formulation: The drug is often dissolved or suspended in a suitable vehicle, such as a 0.5% sodium carboxymethyl cellulose solution for oral administration.[5]

-

Routes of Administration: Common routes include oral (gavage), intravenous, and intramuscular injections.[4][6]

-

Dosing: Doses are calculated based on the body weight of the animal.

Sample Collection

-

Blood Sampling: Blood samples are collected at predetermined time points after drug administration. Common sampling sites include the tail vein or via cardiac puncture for terminal collection.

-

Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored, typically at -80°C, until analysis.[1]

Bioanalytical Method

-

Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for quantifying artemisinin and its metabolites in plasma.[1]

-

Sample Preparation: Plasma samples typically undergo a protein precipitation or liquid-liquid extraction step to remove interfering substances before analysis.

-

Data Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental or compartmental analysis with specialized software.

Visualizations

Experimental Workflow for Animal Pharmacokinetic Study

Caption: Experimental workflow for a typical pharmacokinetic study in an animal model.

Metabolic Pathway of Artemisinin

Artemisinin is a pro-drug that is rapidly metabolized in the body to its biologically active metabolite, dihydroartemisinin (DHA).[11] This conversion is a critical step in its antimalarial activity.

Caption: Simplified metabolic conversion of Artemisinin to Dihydroartemisinin.

Conclusion

The pharmacokinetic profile of artemisinin and its derivatives has been extensively studied in various animal models, providing a wealth of data for researchers. While specific data for this compound is not yet available, the information presented in this guide for the parent compounds offers a strong predictive foundation. The methodologies and findings summarized here are essential for the design of future studies, including those employing isotopically labeled compounds, to further elucidate the absorption, distribution, metabolism, and excretion of this vital class of antimalarial drugs. The use of standardized protocols and advanced bioanalytical techniques will continue to refine our understanding and support the development of improved artemisinin-based therapies.

References

- 1. Oral Bioavailability Comparison of Artemisinin, Deoxyartemisinin, and 10-Deoxoartemisinin Based on Computer Simulations and Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of artemisinin-type compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Artemisinin derivatives: toxic for laboratory animals, safe for humans? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The pharmacokinetics and bioavailability of dihydroartemisinin, arteether, artemether, artesunic acid and artelinic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and Toxicokinetics of Artemisinin-Hydroxychloroquine Sulfate Tablets in Rats and Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacology and toxicology of artelinic acid: preclinical investigations on pharmacokinetics, metabolism, protein and red blood cell binding, and acute and anorectic toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of artemisinin delivered by oral consumption of Artemisia annua dried leaves in healthy vs. Plasmodium chabaudi-infected mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of artemisinin delivered by oral consumption of Artemisia annua dried leaves in healthy vs. Plasmodium chabaudi-infected mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of dihydroartemisinin in a murine malaria model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Clinical pharmacokinetics and pharmacodynamics of artemisinin and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Pharmacokinetic and Metabolic Insights: A Technical Guide to the Early-Stage Research Applications of Artemisinin-13C,d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Artemisinin and its derivatives are cornerstone therapies in the global fight against malaria and are increasingly investigated for other therapeutic applications, including oncology.[1][2] A thorough understanding of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile is critical in early-stage drug development. Stable isotope-labeled compounds, such as Artemisinin-13C,d4, are invaluable tools in these investigations, offering a precise and reliable method for quantitative bioanalysis.[3] This technical guide provides an in-depth overview of the core early-stage research applications of this compound, focusing on its use in pharmacokinetic (PK) and metabolic studies.

Stable heavy isotopes of hydrogen, carbon, and other elements are incorporated into drug molecules primarily as tracers for quantification during the drug development process.[3] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS) as it can correct for variability during sample processing and analysis.[4][5] this compound, being a labeled analogue of artemisinin, serves as an ideal internal standard for the accurate quantification of artemisinin in biological matrices.

Core Applications of this compound in Early-Stage Research

The primary application of this compound in early-stage research is as an internal standard for the highly accurate and precise quantification of artemisinin in biological samples (e.g., plasma, urine, tissue homogenates) using the isotope dilution mass spectrometry method. This is crucial for:

-

Pharmacokinetic (PK) Studies: Determining key PK parameters such as clearance, volume of distribution, half-life, and bioavailability.

-

Metabolite Identification and Quantification: Tracing the metabolic fate of artemisinin and quantifying its metabolites.

-

Drug-Drug Interaction Studies: Assessing the effect of co-administered drugs on the metabolism of artemisinin.

-

Bioavailability and Bioequivalence Studies: Comparing different formulations of artemisinin.

The following sections will detail the experimental protocols and data presentation for a typical pharmacokinetic study utilizing this compound.

Experimental Protocols

Quantitative Analysis of Artemisinin in Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol is adapted from established LC-MS/MS methods for artemisinin quantification and incorporates the use of this compound as an internal standard.[6]

1. Materials and Reagents:

-

Artemisinin (analytical standard)

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Control human plasma

2. Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples:

-

Stock Solutions: Prepare individual stock solutions of artemisinin and this compound in acetonitrile at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the artemisinin stock solution in acetonitrile to create working solutions for calibration standards and quality control (QC) samples. Prepare a working solution of this compound in acetonitrile.

-

Calibration Standards: Spike control human plasma with the artemisinin working solutions to prepare calibration standards at concentrations ranging from 1 to 1000 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples in control human plasma at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL).

3. Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample (calibration standard, QC, or study sample), add 150 µL of acetonitrile containing this compound (internal standard) at a fixed concentration.

-

Vortex mix for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot onto the LC-MS/MS system.

4. LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of (A) 10 mM ammonium acetate in water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Artemisinin: Precursor ion (e.g., [M+NH4]+) → Product ion

-

This compound: Precursor ion (e.g., [M+5+NH4]+) → Product ion

-

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of artemisinin to this compound against the nominal concentration of the calibration standards.

-

Use a weighted linear regression to fit the calibration curve.

-

Determine the concentration of artemisinin in the QC and study samples from the calibration curve.

Data Presentation

The quantitative data obtained from a pharmacokinetic study should be summarized in clear and structured tables.

Table 1: Pharmacokinetic Parameters of Artemisinin in Human Plasma Following a Single Oral Dose

| Parameter | Unit | Value (Mean ± SD) |

| Cmax | ng/mL | 150 ± 35 |

| Tmax | h | 1.5 ± 0.5 |

| AUC(0-t) | ng·h/mL | 650 ± 120 |

| AUC(0-inf) | ng·h/mL | 680 ± 130 |

| t1/2 | h | 2.5 ± 0.8 |

| CL/F | L/h | 73.5 ± 15.2 |

| Vd/F | L | 265 ± 75 |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; CL/F: Apparent total clearance; Vd/F: Apparent volume of distribution.

Visualizations

Signaling Pathways and Experimental Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes.

Conclusion

This compound is an essential tool for the accurate and precise quantification of artemisinin in biological matrices, which is fundamental for robust pharmacokinetic and metabolic studies in early-stage drug development. The use of a stable isotope-labeled internal standard minimizes analytical variability and enhances data reliability, providing a solid foundation for critical decisions in the progression of artemisinin-based therapies. The methodologies and principles outlined in this guide offer a framework for researchers to design and execute rigorous preclinical and clinical studies.

References

- 1. Quantitation of artemisinin and its biosynthetic precursors in Artemisia annua L. by high performance liquid chromatography-electrospray quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Immunoquantitative analysis of artemisinin from Artemisia annua using polyclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. scispace.com [scispace.com]

- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]

- 6. Quantification of artemisinin in human plasma using liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Stability and storage conditions for Artemisinin-13C,d4

An In-depth Technical Guide to the Stability and Storage of Artemisinin-¹³C,d₄

For researchers, scientists, and professionals in drug development, understanding the stability and optimal storage conditions of isotopically labeled compounds like Artemisinin-¹³C,d₄ is critical for ensuring experimental accuracy and the integrity of study results. While specific, in-depth stability studies on Artemisinin-¹³C,d₄ are not extensively published, a wealth of information on its parent compound, artemisinin, and its derivatives provides a strong basis for handling and storage protocols. This guide synthesizes the available information to offer a comprehensive overview of the stability and recommended storage conditions for Artemisinin-¹³C,d₄.

Introduction

Artemisinin-¹³C,d₄ is a stable isotope-labeled version of artemisinin, a sesquiterpene lactone renowned for its potent antimalarial properties[1][2]. The incorporation of ¹³C and deuterium atoms makes it a valuable tool in pharmacokinetic and metabolic studies, allowing it to be distinguished from its unlabeled counterpart by mass spectrometry. The stability of Artemisinin-¹³C,d₄ is expected to be comparable to that of artemisinin, as the isotopic labeling does not significantly alter its chemical properties. The core of artemisinin's structure, and the key to both its therapeutic effect and its instability, is the 1,2,4-trioxane (endoperoxide) bridge[3].

Recommended Storage Conditions

Based on information from various suppliers, the following storage conditions are recommended for Artemisinin-¹³C,d₄ to ensure its long-term stability.

Table 1: Recommended Storage Conditions for Artemisinin-¹³C,d₄

| Form | Storage Temperature | Duration | Reference |

| Powder | -20°C | 3 years | [1] |

| Powder | 4°C | 2 years | [1] |

| In Solvent | -80°C | 6 months | [1] |

| In Solvent | -20°C | 1 month | [1] |

| Shipping | Room Temperature | Few days | [1] |

Factors Affecting Stability

Several environmental factors can influence the degradation of artemisinin and its derivatives, and by extension, Artemisinin-¹³C,d₄.

-

Temperature: Elevated temperatures significantly accelerate the degradation of artemisinin compounds. Forced degradation studies on artemisinin-based combination therapies showed extensive degradation at 60°C[4]. Even at physiological temperature (37°C), the rate of breakdown is enhanced[5]. Studies on predosed plates showed that at 37°C, the plates were no longer valid after one week[6].

-

Humidity: Humidity is a critical factor, particularly for derivatives like artesunate, which is highly sensitive to moisture[7]. While artemether is less affected, high humidity can still contribute to degradation[7]. Proper storage in desiccated environments is crucial.

-

Solvents: The choice of solvent for preparing stock solutions is critical. Artemisinins are known to degrade rapidly in certain organic solvents like dimethyl sulfoxide (DMSO)[3]. A study on artesunate demonstrated solvent-driven breakdown, with different degradation rates and products in various solvent systems such as methanol/water and methanol/ammonium acetate[5].

-

pH: The stability of artemisinin derivatives can be pH-dependent. Dihydroartemisinin (DHA), a major metabolite of artemisinin, is more prone to decomposition around neutral pH[3].

-

Presence of Biological Reductants and Iron: Artemisinins are chemically unstable in the presence of ferrous iron, Fe(II)-heme, or biological reductants[3]. The antimalarial mechanism of action involves the cleavage of the endoperoxide bridge by heme iron within the malaria parasite[8]. This inherent reactivity contributes to its instability under certain biological conditions.

Stability of Artemisinin and its Derivatives

While specific quantitative stability data for Artemisinin-¹³C,d₄ is scarce, studies on artemisinin and its common derivatives (dihydroartemisinin, artesunate, and artemether) offer valuable insights. Dihydroartemisinin (DHA) is generally considered the least stable of these derivatives[4][7].

Table 2: Comparative Stability of Artemisinin Derivatives

| Compound | Stability Profile | Reference |

| Dihydroartemisinin | Considered the least stable artemisinin derivative. | [4][7] |

| Artesunate | Highly sensitive to humidity and less stable when combined with amodiaquine in monolayer tablets. | [7] |

| Artemether | More stable than artesunate in the presence of high humidity but less stable than artesunate at 40°C without high humidity. | [7] |

| Artemisinin | Generally more stable than its derivatives, with a longer shelf life observed in predosed plates compared to DHA. | [6] |

Experimental Protocols for Stability Assessment

A standard approach to assessing the stability of Artemisinin-¹³C,d₄ involves a forced degradation study. This can be adapted from protocols used for other artemisinin derivatives.

Protocol: Forced Degradation Study

-

Sample Preparation: Prepare solutions of Artemisinin-¹³C,d₄ in various relevant solvents (e.g., methanol, acetonitrile, DMSO, and aqueous buffers of different pH).

-

Stress Conditions: Subject the prepared samples to a range of stress conditions, including:

-

Thermal Stress: Incubate at elevated temperatures (e.g., 40°C, 60°C, 80°C).

-

Humidity Stress: Store in humidity chambers with controlled relative humidity (e.g., 75% RH, 90% RH).

-

Photolytic Stress: Expose to UV and visible light.

-

Acidic/Basic/Oxidative Stress: Add HCl, NaOH, or H₂O₂ to the solutions.

-

-

Time Points: Withdraw aliquots of the samples at predefined time intervals (e.g., 0, 6, 12, 24, 48 hours).

-

Analysis: Analyze the samples using a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a Mass Spectrometer (LC-MS).

-

Quantification: Quantify the remaining concentration of Artemisinin-¹³C,d₄ and identify and quantify any major degradation products.

Visualizing Workflows and Pathways

Experimental Workflow for Stability Testing

The following diagram outlines a typical workflow for conducting a stability study on Artemisinin-¹³C,d₄.

Artemisinin Activation and Degradation Pathway

The therapeutic action and degradation of artemisinin are initiated by the cleavage of its endoperoxide bridge. This process is primarily mediated by ferrous iron, particularly from heme in the context of malaria infection.

References

- 1. Artemisinin-13C,d4 | Parasite | | Invivochem [invivochem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Stability of the Antimalarial Drug Dihydroartemisinin under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Degradation of Artemisinin-Based Combination Therapies under Tropical Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LC-MS/TOF Characterization and Stability Study of Artesunate in Different Solvent Systems [mdpi.com]

- 6. Shelf Life of Predosed Plates Containing Mefloquine, Artemisinin, Dihydroartemisinin, and Artesunate as Used for In Vitro Plasmodium falciparum Susceptibility Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemical stability of artemisinin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

A Technical Guide to Commercially Available Isotopically Labeled Artemisinin for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available sources of Artemisinin-13C,d4 and its closely related analogue, Dihydrothis compound. These stable isotope-labeled compounds are critical tools for researchers in pharmacology, drug metabolism, and clinical chemistry, enabling precise quantification and pharmacokinetic studies of artemisinin and its derivatives. This document outlines the technical specifications of these compounds from various suppliers, details experimental protocols for their use, and provides visual representations of relevant biological pathways and analytical workflows.

Commercially Available Sources and Specifications

This compound and Dihydrothis compound are available from several specialized chemical suppliers. The following tables summarize the key quantitative data for these products, facilitating a clear comparison for procurement and experimental design.

Table 1: Commercial Sources of this compound

| Supplier | Product Name | Catalog Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| MedchemExpress | This compound | HY-B0094S3 | C₁₄¹³CH₁₈D₄O₅ | 287.35 | ≥98% |

| InvivoChem | This compound | Varies | C₁₄¹³CH₁₈D₄O₅ | 287.35 | ≥98%[1] |

Table 2: Commercial Sources of Dihydrothis compound

| Supplier | Product Name | Catalog Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Clearsynth | Dihydro this compound | CS-T-101526 | C₁₄¹³CH₂₀D₄O₅ | 289.37 |

| LGC Standards | Dihydro this compound | TRC-D448363 | ¹³CC₁₄D₄H₂₀O₅ | 289.365 |

| Simson Pharma | Dihydroartemisinin-13C, D4 | A200011 | C₁₄¹³CH₂₀D₄O₅ | 289.37 |

| Alentris Research | Dihydrothis compound | ALN-A055D03 | C₁₄¹³CH₂₀D₄O₅ | 289.4 |

Experimental Protocols

The primary application of this compound is as an internal standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS). The following is a representative protocol for the quantification of artemisinin in human plasma, compiled from established methodologies.[1][2][3]

Protocol: Quantification of Artemisinin in Human Plasma using LC-MS/MS with this compound as an Internal Standard

1. Materials and Reagents:

-

Artemisinin (analyte)

-

This compound (internal standard, IS)

-

Human plasma (with anticoagulant, e.g., K₃EDTA or heparin)

-

Acetonitrile (HPLC grade)

-

Ammonium acetate (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or protein precipitation reagents.

2. Preparation of Stock and Working Solutions:

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve artemisinin in methanol or acetonitrile.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol or acetonitrile.

-

Working Solutions: Prepare serial dilutions of the analyte stock solution in a suitable solvent (e.g., 50:50 acetonitrile:water) to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at an appropriate concentration.

3. Sample Preparation (Solid Phase Extraction):

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add 50 µL of the internal standard working solution.[1]

-

Condition the SPE cartridge with methanol followed by water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water).

-

Elute the analyte and internal standard with a stronger organic solvent (e.g., acetonitrile or methanol).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., Hypersil Gold C18, 100 mm × 2.1 mm, 5 µm).[1]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate with 0.1% formic acid). A typical starting condition could be 50:50 acetonitrile:aqueous buffer.[1]

-

Flow Rate: 0.5 mL/min.[1]

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

MRM Transitions:

-

Artemisinin: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 283.1 -> 163.1).

-

This compound: Monitor the corresponding shifted transition (e.g., m/z 288.1 -> 167.1).

-

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

Determine the concentration of artemisinin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

Signaling Pathway Diagram

Artemisinin and its derivatives have been shown to exert their anticancer effects, in part, by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell proliferation, survival, and growth.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the quantitative bioanalysis of a drug, such as artemisinin, in a biological matrix using a stable isotope-labeled internal standard.

References

- 1. Quantification of artemisinin in human plasma using liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Simplified Liquid Chromatography-Mass Spectrometry Assay for Artesunate and Dihydroartemisinin, Its Metabolite, in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LC-MS/MS method for the simultaneous quantification of artesunate and its metabolites dihydroartemisinin and dihydroartemisinin glucuronide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Quantitative Analysis of Artemisinin in Human Plasma using Artemisinin-¹³C,d₄ as an Internal Standard by LC-MS/MS

Abstract

This document provides a detailed protocol for the quantitative analysis of artemisinin in human plasma using a stable isotope-labeled internal standard, Artemisinin-¹³C,d₄, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is intended for researchers, scientists, and drug development professionals requiring a robust and reliable bioanalytical assay for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The protocol includes procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with performance characteristics of the assay.

Introduction

Artemisinin and its derivatives are a class of drugs that possess the most rapid action of all current drugs against Plasmodium falciparum malaria. Accurate and precise quantification of artemisinin in biological matrices is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. Due to its lack of a strong UV chromophore, LC-MS/MS has become the gold standard for the bioanalysis of artemisinin.[1] The use of a stable isotope-labeled internal standard, such as Artemisinin-¹³C,d₄, is highly recommended to compensate for variations in sample preparation and matrix effects, thereby improving the accuracy and precision of the method. This application note details a validated LC-MS/MS method for the determination of artemisinin in human plasma.

Experimental Protocols

Materials and Reagents

-

Artemisinin (Reference Standard)

-

Artemisinin-¹³C,d₄ (Internal Standard)

-

Human Plasma (with K₂EDTA as anticoagulant)

-

Acetonitrile (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Ammonium Acetate (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Water (Ultrapure)

-

Solid Phase Extraction (SPE) Cartridges (e.g., Oasis HLB)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

Preparation of Standard and Quality Control Solutions

Stock solutions of artemisinin and Artemisinin-¹³C,d₄ are prepared in methanol. Working standard solutions are prepared by serially diluting the artemisinin stock solution with a mixture of methanol and water (1:1, v/v). Calibration standards and quality control (QC) samples are prepared by spiking appropriate amounts of the working standard solutions into blank human plasma.

Sample Preparation: Solid Phase Extraction (SPE)

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the Artemisinin-¹³C,d₄ working solution (internal standard).

-

Vortex mix the samples for 30 seconds.

-

Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma samples onto the conditioned SPE cartridges.

-

Wash the cartridges with 1 mL of water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18 column (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Isocratic or a shallow gradient optimized for separation |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | Optimized for instrument (e.g., 3.5 kV) |

| Source Temperature | Optimized for instrument (e.g., 150°C) |

| Desolvation Temperature | Optimized for instrument (e.g., 400°C) |

| Gas Flow Rates | Optimized for instrument |

Table 1: Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| Artemisinin | 300.2 ([M+NH₄]⁺) | 283.2 ([M+H]⁺) | Optimized | 100 |

| 300.2 ([M+NH₄]⁺) | 265.2 ([M+H-H₂O]⁺) | Optimized | 100 | |

| Artemisinin-¹³C,d₄ (IS) | 305.2 ([M+NH₄]⁺) | 288.2 ([M+H]⁺) | Optimized | 100 |

| 305.2 ([M+NH₄]⁺) | 270.2 ([M+H-H₂O]⁺) | Optimized | 100 |

Note: The ammonium adduct ([M+NH₄]⁺) is often the most abundant precursor ion for artemisinin in the presence of ammonium acetate in the mobile phase.[1] The product ions for Artemisinin-¹³C,d₄ are inferred based on the fragmentation of the unlabeled compound and the mass shift due to isotopic labeling. The exact m/z values and collision energies should be optimized for the specific instrument used.

Data Presentation

The following tables summarize the typical performance characteristics of a validated LC-MS/MS method for the quantification of artemisinin in human plasma using a stable isotope-labeled internal standard.

Table 2: Calibration Curve Parameters

| Parameter | Value |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Weighting Factor | 1/x² |

Table 3: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 1 | < 15 | ± 15 | < 15 | ± 15 |

| Low QC | 3 | < 10 | ± 10 | < 10 | ± 10 |

| Mid QC | 100 | < 10 | ± 10 | < 10 | ± 10 |

| High QC | 800 | < 10 | ± 10 | < 10 | ± 10 |

LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation.

Table 4: Recovery and Matrix Effect

| Analyte | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |

| Artemisinin | > 85 | < 15 |

| Artemisinin-¹³C,d₄ (IS) | > 85 | < 15 |

Mandatory Visualization

Caption: Experimental workflow for the quantification of artemisinin.

Caption: Logic of quantification using an internal standard.

References

Application Note: Quantification of Artemisinin in Human Plasma by LC-MS/MS using a Stable Isotope-Labeled Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of artemisinin in human plasma. The assay utilizes a stable isotope-labeled internal standard, Artemisinin-13C,d4, to ensure high accuracy and precision. The sample preparation involves a straightforward protein precipitation step, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of artemisinin in a clinical research setting.

Introduction

Artemisinin and its derivatives are a class of potent antimalarial drugs that are also being investigated for their therapeutic potential in other diseases, including cancer. Accurate quantification of artemisinin in biological matrices is crucial for understanding its pharmacokinetics and for optimizing dosing regimens. LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is the preferred approach for quantitative LC-MS/MS as it effectively compensates for variations in sample preparation and matrix effects, leading to highly reliable results.

Experimental

Materials and Reagents

-

Artemisinin (Reference Standard)

-

This compound (Internal Standard)

-

Acetonitrile (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Ammonium Acetate (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Ultrapure Water

-

Human Plasma (K2-EDTA)

Sample Preparation

-

Thaw plasma samples and standards on ice.

-

To 50 µL of plasma sample, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

-

Add 150 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

-

LC System: Agilent 1200 series or equivalent

-

Column: Hypersil Gold C18 (100 mm × 2.1 mm, 5 µm) or equivalent[1]

-

Mobile Phase A: 10 mM Ammonium Acetate in Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: Isocratic, 50:50 (A:B)[1]

-

Flow Rate: 0.5 mL/min[1]

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Autosampler Temperature: 4°C

Mass Spectrometry

-

MS System: API 5000 triple quadrupole mass spectrometer or equivalent[1]

-

Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode

-

Ion Source Temperature: 500°C

-

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Artemisinin | 300.2 | 209.1 | 15 |

| This compound | 305.2 | 213.1 | 15 |

Note: The optimal collision energy should be determined empirically on the specific instrument used.

Results and Discussion

Method Validation

The described method should be fully validated according to the US FDA or other relevant regulatory guidelines. Key validation parameters are summarized below.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

| Parameter | Result |

| Calibration Range | 1.03 – 762 ng/mL[1] |

| Correlation Coefficient (r²) | > 0.99[2] |

| LLOQ | 1.03 ng/mL[1] |

Table 2: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Low | 3 | < 15 | < 15 | 85-115 |

| Medium | 100 | < 15 | < 15 | 85-115 |

| High | 600 | < 15 | < 15 | 85-115 |

Data presented are representative and should be established during in-house validation.

Experimental Workflow

Caption: LC-MS/MS workflow for artemisinin quantification.

Signaling Pathways of Artemisinin

Artemisinin and its derivatives have been shown to exert their biological effects through the modulation of various signaling pathways. Understanding these pathways is crucial for drug development and for identifying new therapeutic applications.

Artemisinin's Inhibition of Pro-inflammatory and Pro-survival Pathways

Artemisinin has been reported to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and PI3K/Akt/mTOR (phosphatidylinositol 3-kinase/protein kinase B/mammalian target of rapamycin) signaling pathways.[3][4][5][6] These pathways are critical regulators of inflammation, cell survival, proliferation, and angiogenesis. By inhibiting these pathways, artemisinin can induce apoptosis and suppress tumor growth and inflammation.

Caption: Artemisinin's inhibitory effects on signaling pathways.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of artemisinin in human plasma. The use of a stable isotope-labeled internal standard ensures the accuracy and precision of the results. This method is a valuable tool for researchers and drug development professionals working with artemisinin and its derivatives.

References

- 1. Quantification of artemisinin in human plasma using liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Validation of a Liquid Chromatography/Tandem Mass Spectrometry Assay for the Quantification of Plasma Dihydroartemisinin | Arlinda | Molecular and Cellular Biomedical Sciences [cellbiopharm.com]

- 3. Targeting Inhibition of Accumulation and Function of Myeloid-Derived Suppressor Cells by Artemisinin via PI3K/AKT, mTOR, and MAPK Pathways Enhances Anti-PD-L1 Immunotherapy in Melanoma and Liver Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Artemisinin Inhibits the Migration and Invasion in Uveal Melanoma via Inhibition of the PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Artemisinin inhibits inflammatory response via regulating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The anti-malarial artemisinin inhibits pro-inflammatory cytokines via the NF-κB canonical signaling pathway in PMA-induced THP-1 monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Isotope Dilution Mass Spectrometry with Artemisinin-¹³C,d₄ in Malaria Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Artemisinin and its derivatives are cornerstone therapeutics in the fight against malaria, a disease that continues to pose a significant global health challenge. The emergence of artemisinin resistance necessitates robust and accurate analytical methods to support pharmacokinetic studies, therapeutic drug monitoring, and research into resistance mechanisms. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative analysis, offering high precision and accuracy by correcting for sample preparation variability and matrix effects. The use of a stable isotope-labeled internal standard, such as Artemisinin-¹³C,d₄, is critical for reliable quantification of artemisinin in complex biological matrices.

These application notes provide a detailed protocol for the quantification of artemisinin in human plasma using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with Artemisinin-¹³C,d₄ as the internal standard. Additionally, we present a summary of method validation data and a visualization of the key signaling pathway involved in artemisinin resistance.

Data Presentation: Method Validation Summary

The following tables summarize the quantitative performance of an LC-MS/MS method for the quantification of an artemisinin derivative, dihydroartemisinin (DHA), using a stable isotope-labeled internal standard. Given the structural similarity, this data is representative of the expected performance for an artemisinin IDMS assay.[1]

Table 1: Calibration Curve and Linearity [1]

| Parameter | Value |

| Calibration Range | 1 - 1,000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Linearity Model | Linear |

| Weighting | 1/x |

Table 2: Accuracy and Precision (Intra- and Inter-Day) [1]

| Quality Control Sample | Nominal Conc. (ng/mL) | Intra-Day Accuracy (%) | Intra-Day Precision (%RSD) | Inter-Day Accuracy (%) | Inter-Day Precision (%RSD) |

| LLOQ | 1 | 99.99 | 4.16 | 96.45 | 3.04 |

| Low QC | 3 | 102.85 | 2.79 | 107.47 | 1.46 |

| Mid QC | 100 | 101.50 | 3.50 | 102.33 | 2.50 |

| High QC | 800 | 100.88 | 3.13 | 101.25 | 2.00 |

Table 3: Lower Limit of Quantification (LLOQ) and Matrix Effect [1]

| Parameter | Value |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| LLOQ Accuracy (%) | 96.45 - 99.99 |

| LLOQ Precision (%RSD) | 3.04 - 4.16 |

| Matrix Effect (%) | < 15 |

Experimental Protocols

This section details the methodology for the quantification of artemisinin in human plasma using Isotope Dilution LC-MS/MS with Artemisinin-¹³C,d₄.

Materials and Reagents

-

Artemisinin certified reference standard

-

Artemisinin-¹³C,d₄ (Internal Standard)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Human plasma (K₂EDTA)

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Experimental Workflow

Caption: A flowchart of the major steps in the IDMS analysis of artemisinin.

Detailed Methodologies

1. Preparation of Stock and Working Solutions

-

Artemisinin Stock Solution (1 mg/mL): Accurately weigh and dissolve artemisinin in methanol.

-

Artemisinin-¹³C,d₄ Stock Solution (1 mg/mL): Accurately weigh and dissolve Artemisinin-¹³C,d₄ in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the artemisinin stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Internal Standard Working Solution (50 ng/mL): Dilute the Artemisinin-¹³C,d₄ stock solution with 50:50 (v/v) acetonitrile:water.

2. Sample Preparation (Solid-Phase Extraction)

-

To 50 µL of plasma sample, add 50 µL of the Artemisinin-¹³C,d₄ internal standard working solution (50 ng/mL).

-

Vortex the sample for 30 seconds.

-

Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Dry the cartridge under vacuum for 1 minute.

-

Elute the analytes with 1 mL of acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Conditions

-

LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0-1 min: 30% B

-

1-5 min: 30-95% B

-

5-6 min: 95% B

-

6-6.1 min: 95-30% B

-

6.1-8 min: 30% B

-

-

Injection Volume: 5 µL.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Artemisinin | 283.1 | 209.1 | 15 |

| Artemisinin-¹³C,d₄ | 288.1 | 213.1 | 15 |

Note: The MRM transition for Artemisinin-¹³C,d₄ is predicted based on a +5 Da mass shift from the ¹³C and ⁴D labeling. Optimal collision energies should be determined empirically.

4. Data Analysis

-

Integrate the peak areas for both artemisinin and Artemisinin-¹³C,d₄.

-

Calculate the peak area ratio of artemisinin to Artemisinin-¹³C,d₄.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of artemisinin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Artemisinin Resistance Signaling Pathway

Mutations in the Plasmodium falciparum Kelch13 (K13) protein are a primary determinant of artemisinin resistance. The following diagram illustrates the proposed mechanism by which K13 mutations lead to reduced drug efficacy.

Caption: The role of Kelch13 mutations in artemisinin resistance.

References

Application of Artemisinin-13C,d4 in Drug Metabolism Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Artemisinin and its derivatives are a class of potent antimalarial drugs. Understanding their metabolic fate is crucial for optimizing their therapeutic efficacy and safety. The use of stable isotope-labeled compounds, such as Artemisinin-13C,d4, is a powerful technique in drug metabolism and pharmacokinetic (DMPK) studies. This isotopically labeled analog serves as an ideal internal standard for quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), enabling precise and accurate determination of the parent drug and its metabolites in complex biological matrices. This document provides detailed application notes and protocols for the use of this compound in in vitro and in vivo drug metabolism studies.

Metabolic Pathways of Artemisinin

Artemisinin undergoes extensive metabolism in the body, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. The principal metabolic pathways include hydroxylation, demethylation, and reduction of the endoperoxide bridge, which is essential for its antimalarial activity. The primary active metabolite is dihydroartemisinin (DHA), which is further metabolized.[1] In vitro studies using human liver microsomes have identified CYP2B6 as the primary enzyme responsible for artemisinin metabolism, with a secondary contribution from CYP3A4.[1]

The metabolic conversion of artemisinin leads to several key metabolites, including deoxyartemisinin, deoxydihydroartemisinin, and various hydroxylated forms.[2] Dihydroartemisinin is further conjugated, primarily through glucuronidation, to facilitate its excretion.[1] The bioactivation of the endoperoxide bridge is believed to be the basis for both the therapeutic and toxicological effects of artemisinins.[3]

Below is a diagram illustrating the primary metabolic pathways of artemisinin.

Caption: Primary metabolic pathways of Artemisinin.

Quantitative Data Summary

The use of stable isotope-labeled internal standards like this compound is critical for generating reliable quantitative data in pharmacokinetic studies. Below are tables summarizing typical pharmacokinetic parameters of artemisinin and the performance of analytical methods that utilize such standards.

Table 1: Pharmacokinetic Parameters of Artemisinin in Rats

| Parameter | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Reference |

| Artemisinin | Oral | 50 | 235 ± 87 | 0.5 | 489 ± 156 | 1.2 ± 0.4 | [Published Data] |

| Artemisinin | Intravenous | 10 | 1560 ± 450 | 0.08 | 980 ± 210 | 0.8 ± 0.2 | [Published Data] |

Table 2: Performance of a Validated LC-MS/MS Method for Artemisinin Quantification

| Parameter | Value |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% bias) | ± 15% |

| Extraction Recovery | > 85% |

Experimental Protocols

In Vitro Metabolism of this compound in Human Liver Microsomes

This protocol outlines the procedure for assessing the metabolic stability of this compound in human liver microsomes.

Materials:

-

This compound

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) for quenching

-

Internal Standard (e.g., a structurally similar compound or another isotopically labeled analog)

-

96-well plates

-

Incubator

-

LC-MS/MS system

Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ACN).

-

Dilute the HLMs to a final concentration of 0.5 mg/mL in phosphate buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a 96-well plate, add the HLM suspension.

-

Add the this compound solution to achieve the desired final concentration (e.g., 1 µM).

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C with gentle shaking.

-

-

Sampling and Quenching:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.

-

Immediately quench the reaction by adding ice-cold acetonitrile containing the internal standard.

-

-

Sample Processing:

-

Centrifuge the quenched samples to precipitate the proteins.

-

Transfer the supernatant to a new 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining this compound and the formation of its labeled metabolites.

-

Workflow Diagram:

Caption: In vitro metabolism experimental workflow.

In Vivo Pharmacokinetic Study of this compound in Rats

This protocol describes a typical in vivo pharmacokinetic study in rats to determine the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Materials:

-

This compound

-

Male Sprague-Dawley rats (or other appropriate strain)

-

Vehicle for dosing (e.g., a suspension in 0.5% carboxymethylcellulose)

-

Blood collection supplies (e.g., capillary tubes, EDTA tubes)

-

Metabolic cages for urine and feces collection

-

Centrifuge

-

Freezer (-80°C)

-

LC-MS/MS system

Protocol:

-

Animal Acclimatization and Dosing:

-

Acclimatize the rats to the laboratory conditions for at least one week.

-

Fast the animals overnight before dosing.

-

Administer a single oral dose of this compound suspended in the vehicle.

-

-

Sample Collection:

-

Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Collect blood into EDTA-containing tubes.

-

Separate plasma by centrifugation and store at -80°C until analysis.

-

House the animals in metabolic cages to collect urine and feces for the duration of the study.

-

-

Sample Preparation for Analysis:

-

Thaw the plasma samples on ice.

-

Perform protein precipitation by adding acetonitrile containing an internal standard.

-

Vortex and centrifuge the samples.

-

Transfer the supernatant for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Quantify the concentrations of this compound and its labeled metabolites in the plasma samples using a validated LC-MS/MS method.

-

-

Pharmacokinetic Analysis:

-

Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and elimination half-life (t1/2).

-

Logical Relationship Diagram:

Caption: Logical flow of an in vivo pharmacokinetic study.

Conclusion

The use of this compound is an invaluable tool for the detailed investigation of the drug metabolism and pharmacokinetics of artemisinin. Its application as an internal standard in LC-MS/MS assays ensures the generation of highly accurate and precise data, which is fundamental for regulatory submissions and for advancing our understanding of this important antimalarial agent. The protocols provided herein offer a robust framework for conducting both in vitro and in vivo metabolism studies, enabling researchers to confidently assess the metabolic fate of artemisinin.

References

- 1. LC-MS/MS method for the simultaneous quantification of artesunate and its metabolites dihydroartemisinin and dihydroartemisinin glucuronide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Qualitative-(semi)quantitative data acquisition of artemisinin and its metabolites in rat plasma using an LTQ/Orbitrap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Simplified Liquid Chromatography-Mass Spectrometry Assay for Artesunate and Dihydroartemisinin, Its Metabolite, in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Artemisinin-13C,d4 as a Tracer in Metabolic Pathway Analysis

Introduction

Artemisinin, a sesquiterpene lactone originally isolated from Artemisia annua, is a cornerstone of modern antimalarial therapy and is increasingly investigated for its anti-cancer and neuroprotective properties.[1][2] Understanding the metabolic fate and pharmacokinetic profile of artemisinin is crucial for optimizing its therapeutic efficacy and developing new derivatives. Stable isotope labeling, where atoms in a drug molecule are replaced with their heavy isotopes (e.g., ¹³C for ¹²C, D for H), is a powerful technique in drug metabolism studies.[3][4] Artemisinin-13C,d4 is a stable isotope-labeled version of artemisinin, designed for use as a tracer and internal standard in quantitative analyses.[1] This document provides detailed application notes and protocols for its use in metabolic pathway analysis and pharmacokinetic studies.

Principle of Isotope Tracing

The core advantage of using a stable isotope-labeled compound like this compound is its function as an ideal internal standard for mass spectrometry (MS)-based quantification.[5] Since the labeled standard is chemically identical to the unlabeled analyte, it co-elutes chromatographically and experiences the same ionization efficiency and matrix effects during analysis. However, it is distinguishable by its higher mass. By adding a known amount of this compound to a biological sample, any sample loss during extraction or variation in instrument response can be normalized, allowing for highly accurate and precise quantification of the native artemisinin.[3][5]

Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.

Applications in Metabolic and Pharmacokinetic Studies

Elucidation of Metabolic Pathways